molecular formula C13H10ClNO3 B6364275 5-(5-Chloro-2-methoxyphenyl)nicotinic acid, 95% CAS No. 376592-17-5

5-(5-Chloro-2-methoxyphenyl)nicotinic acid, 95%

Cat. No. B6364275
M. Wt: 263.67 g/mol
InChI Key: STOIWSHSUNXELR-UHFFFAOYSA-N
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Patent
US07790704B2

Procedure details

Following the procedure of Example 1b), except substituting 2-methoxy-5-chlorophenylboronic acid; for 4-carboxyphenylboronic acid; and substituting 5-bromonicotinic acid; for the compound of 1a), the title compound was prepared. MS (ES) m/z 264 [M+H].
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
1a
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([Cl:9])=[CH:5][C:4]=1B(O)O.C(C1C=CC(B(O)O)=CC=1)(O)=O.Br[C:26]1[CH:27]=[N:28][CH:29]=[C:30]([CH:34]=1)[C:31]([OH:33])=[O:32]>>[Cl:9][C:6]1[CH:7]=[CH:8][C:3]([O:2][CH3:1])=[C:4]([C:26]2[CH:27]=[N:28][CH:29]=[C:30]([CH:34]=2)[C:31]([OH:33])=[O:32])[CH:5]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C(C=C(C=C1)Cl)B(O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)C1=CC=C(C=C1)B(O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=NC=C(C(=O)O)C1
Step Four
Name
1a
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=CC(=C(C1)C=1C=NC=C(C(=O)O)C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.